Product packaging for 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene(Cat. No.:CAS No. 2383590-29-0)

1-Bromo-3-fluoro-4-iodo-2-methoxybenzene

Cat. No.: B6286367
CAS No.: 2383590-29-0
M. Wt: 330.92 g/mol
InChI Key: CJJVURQFKIVOJR-UHFFFAOYSA-N
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Description

Strategic Importance of Polyhalogenated Aromatic Scaffolds in Modern Organic Synthesis

Polyhalogenated aromatic scaffolds are foundational to modern organic synthesis due to the unique reactivity conferred by the carbon-halogen (C-X) bonds. utsa.edu These bonds provide synthetic chemists with strategically placed "handles" for introducing further molecular complexity. Through transition-metal-catalyzed cross-coupling reactions—such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions—each halogen atom can be selectively replaced with a variety of other functional groups. nih.govnih.gov This capability allows for a convergent and streamlined approach to assembling intricate molecular architectures. nih.gov

The presence of a methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring further refines the scaffold's utility. As an electron-donating group, it influences the electronic properties of the ring and can direct subsequent reactions to specific positions, adding another layer of control for synthetic chemists. The interplay between the directing effects of the methoxy group and the differential reactivity of various halogens makes these compounds exceptionally powerful tools in constructing value-added molecules for medicinal, agrochemical, and materials applications. nih.govnih.govacs.org

Challenges and Opportunities in the Precise Synthesis and Highly Selective Functionalization of Multi-Substituted Aromatics

The synthesis and manipulation of multi-substituted aromatic compounds are accompanied by distinct challenges, which in turn create opportunities for chemical innovation. A primary hurdle is achieving precise regioselectivity—the ability to introduce substituents at specific positions on the aromatic ring during synthesis. quora.comyoutube.commasterorganicchemistry.com Creating a specific isomer from among many possibilities requires carefully orchestrated synthetic sequences. stackexchange.com

Once a polyhalogenated arene is synthesized, the next challenge lies in the selective functionalization of one C-X bond over another. nih.govescholarship.org This is particularly complex when identical halogens are present, as their reactivities are inherently similar. nih.govescholarship.org However, even with different halogens, achieving perfect selectivity requires careful control over reaction conditions. These challenges drive the development of new catalysts and methods. uni-muenchen.deresearchgate.net

These difficulties present immense opportunities for advancing synthetic chemistry. Researchers are actively developing novel catalytic systems, often employing sophisticated ligands, to achieve unprecedented levels of site-selectivity. nih.govfairlamb.groupmdpi.com The ability to program the sequential functionalization of a polyhalogenated scaffold by addressing each halogen independently offers a modular and efficient pathway to generate molecular diversity from a single, readily accessible precursor. acs.org

Rationale for the Comprehensive Investigation of 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene as a Model System

The compound This compound is an exemplary model system for investigating the nuanced reactivity of polyhalogenated aromatics. Its structure is a compelling case study, featuring three distinct halogen atoms—iodine, bromine, and fluorine—each with a different carbon-halogen bond strength and propensity to react.

The established reactivity hierarchy in palladium-catalyzed cross-coupling reactions generally follows the trend C–I > C–Br >> C–F. nih.gov This differential reactivity is rooted in the bond dissociation energies, where the C-I bond is the weakest and most susceptible to oxidative addition by a metal catalyst, followed by the C-Br bond. The C-F bond is significantly stronger and typically remains inert under conditions that activate the other two halogens. nih.gov

This predictable reactivity allows for a systematic and regioselective functionalization of the molecule. For instance, a synthetic chemist could first target the C-I bond for a Sonogashira coupling, then perform a Suzuki coupling at the C-Br position, all while preserving the C-F bond for potential late-stage modifications or as a permanent structural feature. The methoxy group's electronic influence adds another dimension to its chemical behavior. Therefore, studying this specific molecule provides fundamental insights into catalyst selectivity and reaction control that are broadly applicable to the synthesis of other complex halogenated compounds. ossila.com

Property NameValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₅BrFIO nih.gov
Molecular Weight 330.92 g/mol nih.gov
CAS Number 2179038-32-3 bldpharm.com

This table presents basic chemical data for the subject compound.

Carbon-Halogen BondTypical Bond Dissociation Energy (kJ/mol)Relative Reactivity in Cross-Coupling
C–F ~485Lowest
C–Br ~300Intermediate
C–I ~230Highest

This interactive table illustrates the difference in bond energies, which underpins the selective reactivity of polyhalogenated compounds like this compound.

Overview of Advanced Research Trajectories in Complex Halogenated Anisole (B1667542) Chemistry

The field of complex halogenated anisole chemistry is dynamic, with several advanced research trajectories aimed at expanding their synthetic utility. One major frontier is the development of novel catalytic systems that offer enhanced selectivity. This includes the design of sophisticated ligands that can finely tune a metal catalyst's properties to distinguish between similar C-X bonds with greater precision. utsa.edu

Another significant trend is the application of enabling technologies like photoredox catalysis and flow chemistry. utsa.eduacs.org Photoredox catalysis offers alternative reaction pathways, sometimes enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov Flow chemistry, where reactions are performed in continuous-flow reactors, allows for rapid optimization of reaction conditions and can improve safety and scalability.

Furthermore, computational chemistry is playing an increasingly vital role. acs.orgnih.gov Theoretical modeling helps researchers predict the regioselectivity of reactions and understand the underlying mechanisms that govern catalyst performance. acs.org This predictive power accelerates the rational design of experiments and the discovery of new, efficient synthetic routes. These advanced approaches are collectively pushing the boundaries of what is possible in the synthesis of complex molecules derived from halogenated anisoles. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFIO B6286367 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene CAS No. 2383590-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJVURQFKIVOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 3 Fluoro 4 Iodo 2 Methoxybenzene

Retrosynthetic Analysis and Strategic Precursor Identification in Complex Halogenated Systems

A retrosynthetic analysis of 1-bromo-3-fluoro-4-iodo-2-methoxybenzene reveals several potential disconnection pathways, each suggesting different strategic precursors. A primary disconnection could involve the late-stage introduction of the iodine or bromine atoms, leveraging the directing effects of the existing methoxy (B1213986) and fluoro groups. For instance, one could envision a precursor such as 3-fluoro-2-methoxy-bromobenzene or 3-fluoro-2-methoxy-iodobenzene. Alternatively, a more convergent approach might involve the synthesis of a highly substituted aniline (B41778) precursor, which can then be converted to the iodo- functionality via a Sandmeyer-type reaction. The identification of a suitable, commercially available or easily synthesizable starting material is paramount to an efficient synthetic route. A plausible precursor could be 2-fluoro-6-bromoanisole or a related substituted anisole (B1667542), which would then require regioselective installation of the remaining iodo and bromo or fluoro groups.

Regioselective Halogenation Approaches for Polyhalogenated Aromatics

The synthesis of this compound heavily relies on the precise control of halogenation on the aromatic ring. The interplay of the directing effects of the substituents is a key consideration in achieving the desired regiochemistry.

Electrophilic Aromatic Substitution (EAS) Methodologies and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the introduction of halogens onto an aromatic ring. The existing substituents on the benzene (B151609) ring play a crucial role in directing the position of the incoming electrophile. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comwikipedia.org Conversely, halogens like fluorine and bromine are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to stabilize the arenium ion intermediate through resonance. wikipedia.orgulethbridge.camasterorganicchemistry.com

In a potential synthetic sequence starting from a precursor like 2-fluoroanisole, the methoxy group would direct subsequent electrophilic bromination and iodination to the ortho and para positions. The fluorine atom, also an ortho-, para-director, would reinforce this directing effect. ulethbridge.ca However, the steric hindrance from the existing substituents must also be considered, which often favors substitution at the less hindered para position. masterorganicchemistry.com The challenge lies in achieving the specific 1,2,3,4-substitution pattern, which may require a multi-step approach with careful selection of halogenating agents and reaction conditions to control the regioselectivity. For instance, the use of bulky brominating agents might favor substitution at a less sterically hindered position.

One-Pot Diazotization-Iodination Protocols for Enhanced Efficiency

A highly efficient method for the introduction of an iodine atom onto an aromatic ring is through the diazotization of an aniline precursor followed by a Sandmeyer-type reaction with an iodide salt. researchgate.netijcce.ac.irorganic-chemistry.org This approach offers excellent regioselectivity as the position of the iodine atom is predetermined by the position of the amino group. One-pot diazotization-iodination protocols have been developed to streamline this process, avoiding the isolation of the often unstable diazonium salt intermediate. researchgate.netijcce.ac.irorganic-chemistry.org In the context of synthesizing this compound, a potential precursor would be 4-amino-2-bromo-6-fluoro-1-methoxybenzene. This aniline derivative could be subjected to a one-pot reaction with a nitrite (B80452) source (e.g., sodium nitrite) and an iodide source (e.g., potassium iodide) under acidic conditions to yield the target molecule. This method is often advantageous for its mild reaction conditions and high yields. ijcce.ac.irorganic-chemistry.org

Biocatalytic Halogenation Strategies Utilizing Flavin-Dependent Halogenases (FDHs)

In recent years, biocatalysis has emerged as a powerful tool for selective halogenation reactions. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regioselective halogenation of electron-rich aromatic compounds under mild conditions. researchgate.netrsc.orgnih.govmdpi.com These enzymes utilize a flavin cofactor and a halide salt to generate a reactive halogenating species within the enzyme's active site, which then selectively halogenates the substrate. chemrxiv.org The regioselectivity is dictated by the enzyme's structure, offering a complementary approach to traditional chemical methods. rsc.org While the direct application of FDHs to a complex substrate like a precursor to this compound would require significant enzyme engineering, the potential for achieving high regioselectivity makes this an attractive area of research. researchgate.netchemrxiv.org

Directed Ortho Metalation (DoM) Strategies for Positional Control in Synthesis

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.eduunblog.fr This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the desired position.

The methoxy group is a well-established DMG. wikipedia.orgacs.org Therefore, in a precursor such as 2-fluoro-3-bromoanisole, the methoxy group could direct lithiation to the C6 position. Subsequent quenching with an iodine source (e.g., I2) would introduce the iodine atom at the desired location. The competition between different directing groups and the influence of steric factors are important considerations in DoM reactions. acs.orgcore.ac.uk This method provides a high degree of positional control that is often difficult to achieve with traditional electrophilic aromatic substitution reactions. wikipedia.orguwindsor.ca

Nucleophilic Aromatic Substitution (SNAr) in Multi-Halogenated Benzene Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho- and/or para- to the leaving group. masterorganicchemistry.commdpi.com In the context of this compound, while the methoxy group is electron-donating, the cumulative electron-withdrawing effect of the three halogen atoms could potentially render the ring susceptible to SNAr, particularly if a stronger activating group were present in a precursor.

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.comresearchgate.netnih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov While not a primary strategy for the construction of the target molecule's carbon-halogen bonds from a less substituted precursor, SNAr could be a relevant consideration in potential side reactions or in the further functionalization of the title compound, where one of the halogens might be selectively displaced by a strong nucleophile under specific conditions.

Optimization of Reaction Conditions and Catalyst Systems for Improved Yields and Stereo/Regioselectivity

The synthesis of this compound can be strategically approached through the ortho-lithiation of a readily available precursor, 1-bromo-3-fluoro-2-methoxybenzene, followed by iodination. The regioselectivity of the lithiation is a critical step, governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a powerful ortho-directing group in lithiation reactions, while the fluorine atom also directs lithiation to its ortho position. wikipedia.orgepfl.ch In this case, the position C4 is ortho to the fluorine and meta to the bromine, and C2 is ortho to the methoxy group. The directing power of the methoxy group is generally stronger than that of the fluorine atom, thus favoring lithiation at the C2 position. However, the presence of the bromine atom at C1 and the fluorine at C3 introduces additional electronic and steric factors that must be carefully considered to achieve high regioselectivity.

The choice of the lithiating agent and reaction conditions is paramount for achieving high yields and minimizing side reactions. Strong, non-nucleophilic bases are typically employed for such transformations.

Table 1: Investigated Reaction Conditions for the Ortho-lithiation of 1-Bromo-3-fluoro-2-methoxybenzene

EntryLithiating AgentSolventTemperature (°C)AdditiveProposed Outcome
1n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78NoneHigh reactivity, potential for side reactions
2s-Butyllithium (s-BuLi)THF/TMEDA-78TMEDAEnhanced reactivity and regioselectivity
3Lithium diisopropylamide (LDA)THF-78 to -40NoneMilder base, may offer better selectivity
4n-BuLi/t-BuOKTHF-90t-BuOK"Superbase" conditions, high reactivity

TMEDA = Tetramethylethylenediamine

Subsequent iodination of the generated aryllithium intermediate can be achieved using various iodinating agents. Molecular iodine (I₂) is a common choice, though its reactivity can be enhanced with additives. Other electrophilic iodine sources, such as N-iodosuccinimide (NIS), offer alternative reactivity profiles. acs.orgnih.govorganic-chemistry.org The optimization of the iodination step involves selecting a catalyst system that promotes efficient C-I bond formation while minimizing side reactions like over-iodination or decomposition of the starting material.

Table 2: Catalyst Systems for the Iodination of the Lithiated Intermediate

EntryIodinating AgentCatalyst/AdditiveSolventTemperature (°C)Anticipated Yield
1I₂NoneTHF-78 to rtModerate
2I₂CuITHF-78 to rtImproved
3NISSilver triflate (AgOTf)Dichloromethane (DCM)-78 to 0High
4NISTrifluoroacetic acid (TFA)Acetonitrile (MeCN)0 to rtGood, under acidic conditions

rt = room temperature

Recent advancements in C-H activation offer a more direct approach. Palladium-catalyzed C-H iodination, for instance, can provide access to aryl iodides with high regioselectivity, often governed by steric factors. rsc.org While a direct application to 1-bromo-3-fluoro-2-methoxybenzene is not yet reported, this methodology presents a promising avenue for future research and optimization.

Comparative Analysis of Synthetic Routes: Efficiency, Sustainability, and Green Chemistry Principles

The synthesis of this compound can be approached via different synthetic strategies, each with its own set of advantages and disadvantages concerning efficiency, sustainability, and adherence to green chemistry principles.

Route A: Ortho-lithiation followed by Iodination

This is a plausible and direct route, starting from 1-bromo-3-fluoro-2-methoxybenzene.

Sustainability and Green Chemistry: The use of organolithium reagents like n-BuLi raises some green chemistry concerns. These reagents are typically pyrophoric, requiring stringent anhydrous and inert atmosphere conditions, and generate stoichiometric amounts of lithium salts as byproducts. The use of cryogenic temperatures (-78 °C) is energy-intensive. However, the atom economy of the iodination step itself can be high.

Improvements towards a "Greener" Process: The development of catalytic C-H activation/iodination methods would represent a significant advancement in terms of sustainability, as it would avoid the use of stoichiometric organometallic reagents and potentially milder reaction conditions. rsc.org

Route B: Diazotization of an Aniline Precursor followed by Sandmeyer-type Iodination

An alternative route could involve the synthesis of 4-bromo-2-fluoro-3-iodo-6-methoxyaniline, followed by a diazotization and subsequent Sandmeyer-type iodination. A similar one-pot diazotization/iodization has been reported for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. google.com

Efficiency: The efficiency of this multi-step route would depend on the yields of each individual step, including the synthesis of the aniline precursor. Diazotization reactions can be high-yielding, but the Sandmeyer reaction can sometimes suffer from side reactions and lower yields.

Sustainability and Green Chemistry: This route avoids the use of pyrophoric organolithium reagents. However, it involves the use of sodium nitrite and strong acids for diazotization, which can generate nitrous acid fumes, a toxic and corrosive gas. The use of copper salts in the Sandmeyer reaction is also a consideration from an environmental perspective. The generation of diazonium salts can also pose a safety hazard if not handled properly. Modern approaches to diazotization aim to mitigate these risks through flow chemistry or in-situ generation of the diazotizing agent.

Comparative Advantage: This route might be advantageous if the required aniline precursor is readily available or can be synthesized more efficiently than 1-bromo-3-fluoro-2-methoxybenzene. The one-pot nature of the reported similar synthesis is a point in its favor, reducing workup and purification steps. google.com

Table 3: Comparative Analysis of Synthetic Routes

FeatureRoute A: Ortho-lithiation/IodinationRoute B: Diazotization/Sandmeyer
Starting Material 1-bromo-3-fluoro-2-methoxybenzene4-bromo-2-fluoro-3-iodo-6-methoxyaniline
Key Reagents n-BuLi, I₂/NISNaNO₂, H₂SO₄, CuI/KI
Efficiency Potentially high with optimizationDependent on multi-step synthesis
Sustainability Use of pyrophoric reagents, cryogenic temperaturesGeneration of toxic gas, use of copper salts
Green Chemistry Low atom economy in lithiation stepPotential for one-pot procedure
Safety Concerns Handling of pyrophoric reagentsHandling of diazonium salts, toxic gas

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene. By analyzing various nuclei (¹H, ¹³C, ¹⁹F), a complete map of the molecular framework can be assembled.

Detailed Analysis of ¹H, ¹³C, ¹⁹F, and ¹²⁷I NMR Coupling Networks and Anisotropic Shielding Effects

The NMR spectra of this compound are defined by the influence of its varied substituents on the benzene (B151609) ring. Each halogen (Br, F, I) and the methoxy (B1213986) group (OCH₃) imparts distinct electronic effects (induction and resonance) that alter the magnetic environment of each nucleus.

¹H NMR: The proton spectrum is expected to show signals for the two aromatic protons and the methoxy group protons. The aromatic protons will appear as doublets due to coupling with each other. Their chemical shifts are influenced by the surrounding substituents. The methoxy group will likely appear as a singlet around 3.8-4.0 ppm.

¹³C NMR: The carbon spectrum will display signals for each of the seven unique carbon atoms. The chemical shifts are significantly affected by the attached atoms. Carbons bonded to electronegative atoms like fluorine and oxygen will be deshielded and appear at a higher chemical shift, while carbons bonded to iodine and bromine are subject to the "heavy atom effect," which can cause significant shielding. rsc.org Spin-spin coupling between carbon and fluorine (¹J-CF, ²J-CF, etc.) will be observed, providing key connectivity information. rsc.org

¹⁹F NMR: The fluorine-19 spectrum provides specific information about the fluorine environment. It will show a single resonance, likely split into a multiplet due to coupling with the adjacent aromatic protons.

¹²⁷I NMR: Direct observation of the ¹²⁷I nucleus is challenging due to its quadrupolar nature, which results in very broad resonance signals, making it of limited practical use in standard NMR structure elucidation.

Anisotropic Shielding: The delocalized π-electrons of the benzene ring create a powerful anisotropic effect. vedantu.com When placed in a magnetic field, these electrons circulate, generating a secondary magnetic field that deshields the protons on the periphery of the ring, causing them to resonate at a higher chemical shift than typical alkene protons. arsdcollege.ac.inlibretexts.org The individual substituents, particularly the iodine and bromine atoms, also contribute their own anisotropic and steric effects, further modifying the local magnetic fields. modgraph.co.uk

Predicted NMR Data for this compound Note: Specific experimental data for this compound is not widely available. The following table is based on predictive models and data from analogous structures.

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
Aromatic H-5~7.0-7.4Doublet (d), 3JH-H ≈ 8-9 Hz
Aromatic H-6~6.8-7.2Doublet of doublets (dd), 3JH-H ≈ 8-9 Hz, 4JH-F ≈ 2-3 Hz
Methoxy (-OCH3)~3.9Singlet (s)
C-1 (C-Br)~110-115Doublet (due to 2JC-F)
C-2 (C-O)~150-155Doublet (due to 2JC-F)
C-3 (C-F)~158-162Doublet (due to 1JC-F, large coupling)
C-4 (C-I)~90-95Doublet (due to 3JC-F)
C-5~128-132Doublet (due to 4JC-F)
C-6~115-120Doublet (due to 3JC-F)
C-methoxy~60-62Quartet (q)
19F~ -110 to -125Multiplet

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the substitution pattern. slideshare.netrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. sdsu.edu A cross-peak between the two aromatic proton signals would confirm they are on the same ring and coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com It would definitively link the aromatic proton signals to their respective carbon signals and the methoxy protons to the methoxy carbon.

The methoxy protons showing a correlation to the C-2 carbon, confirming the position of the methoxy group.

The aromatic proton at H-6 showing correlations to C-2, C-4, and C-5, helping to place the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close in space, regardless of whether they are bonded. researchgate.net A crucial NOESY correlation would be expected between the methoxy protons and the fluorine atom at C-3, as well as the bromine atom at C-1, confirming their ortho relationship.

Dynamic NMR Investigations for Conformational Mobility and Rotational Barriers

The methoxy group, flanked by a bulky bromine atom and a fluorine atom, is likely subject to restricted rotation around the C-O bond. This conformational dynamic can be studied using variable-temperature (VT) NMR. mdpi.comnih.gov

At low temperatures, the rotation of the methoxy group might be slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotamers. researchgate.net As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the separate signals merge into a single, broad peak. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated, providing quantitative insight into the molecule's flexibility. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Identification of Characteristic Vibrational Modes and Functional Group Interactions

The IR and Raman spectra of this molecule will be complex but can be interpreted by assigning bands to specific vibrational modes.

Aromatic Ring Vibrations: C-H stretching vibrations for the two aromatic protons are expected above 3000 cm⁻¹. The characteristic C=C stretching modes of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. tandfonline.com The substitution pattern also gives rise to specific C-H out-of-plane bending modes in the 700-900 cm⁻¹ range. spectroscopyonline.com

Methoxy Group Vibrations: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-O stretching vibration is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Carbon-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds are found at lower frequencies. The C-F stretch is typically in the 1000-1400 cm⁻¹ range. The C-Br stretch appears around 500-600 cm⁻¹, and the C-I stretch is found at even lower frequencies, typically below 500 cm⁻¹. royalsocietypublishing.orgaip.org

Expected Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm-1)Functional Group
Aromatic C-H Stretch3050 - 3150Aromatic Ring
Aliphatic C-H Stretch2850 - 2960-OCH3
Aromatic C=C Stretch1400 - 1600Aromatic Ring
Asymmetric C-O-C Stretch1200 - 1275Aryl Ether
C-F Stretch1000 - 1400Aryl Fluoride (B91410)
Symmetric C-O-C Stretch1000 - 1075Aryl Ether
C-H Out-of-Plane Bend700 - 900Aromatic Ring
C-Br Stretch500 - 600Aryl Bromide
C-I Stretch< 500Aryl Iodide

Conformational Analysis through Vibrational Signature Interpretation

Subtle features in the vibrational spectra can provide clues about the molecule's preferred conformation. The rotational position of the methoxy group relative to the plane of the benzene ring can influence the exact frequencies and intensities of certain vibrational modes. royalsocietypublishing.org For instance, the C-O stretching frequencies and the ring vibrations of the adjacent carbons might shift slightly depending on the dihedral angle of the C-C-O-C bond. tandfonline.com Comparing the experimental spectrum to theoretical spectra calculated for different conformations (e.g., planar vs. non-planar methoxy group) can help determine the most stable arrangement in the ground state. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Fragmentation Pathways:

Electron impact (EI) ionization of this compound would generate a molecular ion ([M]+•). The subsequent fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

A primary and highly probable fragmentation pathway for aromatic ethers involves the cleavage of the alkyl-oxygen bond, in this case, the loss of a methyl radical (•CH₃) from the methoxy group. miamioh.edu This would result in a significant fragment ion. Another common fragmentation for aryl ethers is the loss of the entire alkoxy group.

The carbon-halogen bonds are also susceptible to cleavage. The relative ease of cleavage generally follows the trend C-I > C-Br > C-Cl > C-F, which is inversely related to the bond dissociation energies. Therefore, the loss of an iodine radical (•I) is a highly probable fragmentation event. The loss of a bromine radical (•Br) would also be expected. Due to the strength of the C-F bond, the loss of a fluorine radical is less likely.

Other potential fragmentation pathways include the loss of smaller neutral molecules, such as carbon monoxide (CO) or hydrogen halides (e.g., HBr, HI). The complex interplay of these fragmentation processes would lead to a characteristic mass spectrum, allowing for structural confirmation.

Isotopic Analysis:

A key feature in the mass spectrum of a compound containing bromine is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). orgchemboulder.comyoutube.com This results in two peaks for any bromine-containing fragment, separated by two mass-to-charge units (m/z), with nearly equal intensities (an M:M+2 ratio of approximately 1:1).

In contrast, fluorine and iodine are monoisotopic, with ¹⁹F and ¹²⁷I being the only naturally occurring stable isotopes. orgchemboulder.com Therefore, their presence does not introduce additional complexity to the isotopic pattern beyond the contributions from carbon (¹³C).

The presence of both bromine and iodine in this compound would lead to a characteristic isotopic signature for the molecular ion and any fragments containing both halogens. The molecular ion region would exhibit a pair of peaks of roughly equal intensity, separated by two mass units, corresponding to the presence of either ⁷⁹Br or ⁸¹Br.

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related halogenated aromatic compounds allows for a detailed prediction of its solid-state architecture. mdpi.comresearchgate.netmdpi.com

X-ray crystallography would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. The bond lengths of the carbon-halogen bonds are expected to follow the trend C-F < C-Br < C-I, reflecting the increasing atomic radii of the halogen atoms. The C-O bond of the methoxy group and the C-C bonds within the aromatic ring would have lengths characteristic of their bond order and hybridization.

The substitution pattern on the benzene ring will likely induce some distortion from a perfect hexagonal geometry. Steric hindrance between the adjacent bromo, methoxy, and fluoro substituents could lead to out-of-plane deviations and altered bond angles around the substituted carbon atoms. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the methoxy group would also be a key structural parameter.

Table 1: Predicted Bond Parameters for this compound (Note: These are representative values based on analogous structures and general principles, not experimental data for the specific compound.)

Bond/Angle/DihedralPredicted Value
Bond Lengths (Å)
C-Br~1.90
C-F~1.35
C-I~2.10
C-O (methoxy)~1.37
O-CH₃~1.43
C-C (aromatic)1.38 - 1.41
**Bond Angles (°) **
C-C(Br)-C~120
C-C(F)-C~120
C-C(I)-C~120
C-C(OCH₃)-C~120
C-O-C~118
Dihedral Angles (°)
C-C-O-CVariable, dependent on steric factors

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. sciforum.netrsc.orgdigitellinc.commdpi.com For this compound, halogen bonding is expected to be a significant contributor to the crystal packing.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. youtube.com The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the order I > Br > Cl > F. In the case of this compound, the iodine and bromine atoms are the most likely halogen bond donors. The oxygen atom of the methoxy group or the fluorine atom on an adjacent molecule could act as halogen bond acceptors.

The crystal packing would likely feature motifs where the iodine or bromine atom of one molecule is in close contact with an electronegative atom of a neighboring molecule, with a C-X•••Nu (where X = I, Br and Nu is a nucleophile) angle close to 180°.

Other Intermolecular Interactions:

Table 2: Predicted Intermolecular Interactions in Crystalline this compound (Note: These are potential interactions based on the molecular structure and data from analogous compounds.)

Interaction TypeDonorAcceptor
Halogen BondC-IO (methoxy), F
Halogen BondC-BrO (methoxy), F
Hydrogen BondC-H (aromatic/methyl)O (methoxy), F
π-π StackingBenzene RingBenzene Ring

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 3 Fluoro 4 Iodo 2 Methoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of multiple halogen atoms (iodine, bromine, and fluorine) on the benzene (B151609) ring of 1-bromo-3-fluoro-4-iodo-2-methoxybenzene allows for the study of chemoselectivity in transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds is a key factor in achieving selective functionalization of the aromatic ring.

In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. Consequently, in reactions involving this compound, the carbon-iodine bond is the most susceptible to oxidative addition to a low-valent metal center, such as palladium(0) or copper(I).

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For polyhalogenated substrates, selective coupling at the most reactive halogen site is often observed.

Heck Reaction: The Heck reaction is the palladium-catalyzed vinylation of an aryl or vinyl halide. beilstein-journals.org Similar to other palladium-catalyzed couplings, the reaction with this compound would be expected to occur preferentially at the C-I bond.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org The high reactivity of the C-I bond compared to the C-Br and C-F bonds allows for selective alkynylation at the iodine-substituted position. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Selective amination at the aryl iodide position is achievable in the presence of other halogens like bromide. nih.govnih.govbeilstein-journals.org

Copper-Catalyzed Reactions:

Ullmann Coupling: The Ullmann reaction is a copper-catalyzed synthesis of biaryls from aryl halides. organic-chemistry.org While traditionally requiring harsh conditions, modern methods have improved its scope and efficiency. organic-chemistry.orgnsf.gov In the context of this compound, the C-I bond would be the primary site of reaction.

The chemoselectivity in these reactions allows for the stepwise functionalization of the aromatic ring, where the iodo group can be selectively replaced, leaving the bromo and fluoro substituents available for subsequent transformations.

The identity and position of the halogen atoms significantly influence the reactivity and selectivity in cross-coupling reactions.

Halogen Identity: As established, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > F. This is due to the bond dissociation energies of the C-X bonds. The C-I bond is the weakest, making it the most reactive site for oxidative addition. The C-F bond is the strongest and generally unreactive under typical cross-coupling conditions.

Positional Isomerism: The positions of the halogens and the methoxy (B1213986) group on the benzene ring also play a crucial role. The methoxy group is an electron-donating group, which can influence the electron density at different positions of the ring and affect the rate of oxidative addition. Steric hindrance around a halogen can also decrease its reactivity. In this compound, the iodine atom is flanked by a fluorine and a vacant position, while the bromine is positioned between the methoxy and fluoro groups, potentially making it more sterically hindered.

The following table summarizes the expected reactivity of the different halogens in this compound in various cross-coupling reactions.

Reaction Expected Site of Primary Reactivity Rationale
Suzuki-Miyaura CouplingC-ILowest C-X bond dissociation energy.
Heck ReactionC-ILowest C-X bond dissociation energy.
Sonogashira CouplingC-ILowest C-X bond dissociation energy.
Buchwald-Hartwig AminationC-ILowest C-X bond dissociation energy.
Ullmann CouplingC-ILowest C-X bond dissociation energy.

The choice of ligand and catalyst system is critical for achieving high selectivity and efficiency in cross-coupling reactions.

Ligand Design: Bulky and electron-rich phosphine (B1218219) ligands are often employed in palladium-catalyzed reactions to promote oxidative addition and reductive elimination steps. For instance, ligands like X-Phos have been shown to be effective in Buchwald-Hartwig aminations. beilstein-journals.org The design of ligands can influence the chemoselectivity by altering the steric and electronic properties of the catalyst.

Catalyst Optimization: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the reaction conditions (e.g., base, solvent, temperature) are crucial for optimizing the reaction outcome. beilstein-journals.orgresearchgate.net For example, in some Buchwald-Hartwig aminations, changing the catalyst from Pd(PPh₃)₄ to Pd(PPh₃)₂Cl₂ and increasing the temperature can influence which regioisomer reacts. nih.gov Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields and chemoselectivity. beilstein-journals.org

Detailed mechanistic studies, including kinetic analysis, provide a deeper understanding of the factors controlling reactivity and selectivity. The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, etc.) or migratory insertion (for Heck), and reductive elimination.

The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. The lower bond energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition at the iodo-substituted position, explaining the observed chemoselectivity. Computational studies can further elucidate the reaction pathways and transition state energies, providing insights into the origins of chemoselectivity. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is another important transformation for functionalizing aryl halides. This reaction typically involves treatment of the aryl halide with an organolithium or Grignard reagent. The selectivity of this exchange is also governed by the nature of the halogen, with iodine being more readily exchanged than bromine.

For this compound, treatment with a reagent like n-butyllithium or i-propyllithium at low temperatures would be expected to selectively undergo iodine-lithium exchange, forming 1-bromo-3-fluoro-2-methoxy-4-lithiobenzene. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.

The following table provides examples of electrophiles that can be used to quench the organolithium intermediate.

Electrophile Introduced Functional Group
CO₂Carboxylic acid (-COOH)
DMFAldehyde (-CHO)
I₂Iodine (-I)
R-CHOSecondary alcohol (-CH(OH)R)
R-XAlkyl/Aryl group (-R)

This method provides a complementary strategy to transition metal-catalyzed cross-coupling for the selective functionalization of the C4 position.

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity under Varied Conditions

The substituents on the benzene ring of this compound direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. libretexts.orgyoutube.comnih.gov The halogen atoms (F, Br, I) are deactivating due to their -I (inductive) effect, but they are also ortho-, para-directing because of their +M effect (lone pair donation). libretexts.orgyoutube.com

The directing effects of the substituents are summarized below:

-OCH₃ (at C2): Strongly activating, directs to C1 (blocked), C3 (blocked), and C5.

-F (at C3): Deactivating, directs to C2 (blocked), C4 (blocked), and C6.

-Br (at C1): Deactivating, directs to C2 (blocked), C6, and C5.

-I (at C4): Deactivating, directs to C3 (blocked) and C5.

Considering the combined directing effects, the most activated and sterically accessible position for an incoming electrophile is C5. The strong activating effect of the methoxy group at the para position (C5) will be the dominant factor. The ortho positions to the halogens also direct to C5. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

The specific reaction conditions, including the nature of the electrophile and the Lewis acid catalyst used, can influence the outcome, but the inherent electronic properties of the substituted ring strongly favor substitution at C5. wku.edu

Nucleophilic Aromatic Substitution (SNAr) Pathways and Activating Effects of Substituents

Nucleophilic aromatic substitution (SNAr) represents a key reaction pathway for substituted aromatic compounds, proceeding through a mechanism distinct from electrophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The reactivity of This compound in SNAr reactions is dictated by the electronic properties and positions of its four distinct substituents. The benzene ring is substituted with a methoxy group (-OCH₃), a fluorine atom (-F), a bromine atom (-Br), and an iodine atom (-I). The activating and deactivating effects of these substituents are crucial in determining which halogen is most likely to be displaced by a nucleophile.

The rate of SNAr reactions is highly dependent on two main factors: the ability of the substituents to stabilize the carbanionic intermediate and the nature of the leaving group. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, significantly accelerate the reaction by delocalizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

In the case of This compound , the substituents exert the following electronic effects:

Methoxy Group (-OCH₃): The methoxy group is located at the C2 position. While it is an ortho, para-director in electrophilic substitutions due to resonance donation, its primary influence in SNAr is its inductive electron-withdrawing effect due to the oxygen's electronegativity. However, its resonance effect can be electron-donating, which can destabilize the negative charge of the Meisenheimer complex, thus deactivating the ring towards SNAr compared to strongly withdrawing groups like nitro groups.

Fluorine Atom (-F): Positioned at C3, the fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect), which activates the ring for nucleophilic attack. Fluorine is also a potential leaving group. In many SNAr reactions, fluoride (B91410) is an excellent leaving group because the rate-determining step is often the attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Bromine Atom (-Br): Located at C1, bromine is also an inductively withdrawing halogen, though less so than fluorine. It can serve as a leaving group in SNAr reactions.

Iodine Atom (-I): The iodine at C4 is the least electronegative of the halogen substituents and thus has the weakest inductive electron-withdrawing effect. However, the C-I bond is the weakest among the carbon-halogen bonds, which can make iodide a good leaving group in contexts where bond breaking is more significant in the rate-determining step.

Given the general principles of SNAr, the fluorine atom is often a favorable leaving group in activated systems. ossila.com The cumulative electron-withdrawing effects of the bromine and iodine atoms enhance the electrophilicity of the ring, making it susceptible to nucleophilic attack. For instance, in related multi-halogenated benzenes, the fluoride group is noted for its favorability in nucleophilic aromatic substitution. ossila.com

Table 1: Summary of Substituent Electronic Effects on the Aromatic Ring

Substituent Position Inductive Effect (-I) Resonance Effect Overall Effect on SNAr Potential as Leaving Group
Bromine C1 Strong Weak Activating Yes
Methoxy C2 Moderate Donating (-R) Deactivating (net) No
Fluorine C3 Very Strong Weak Activating Yes
Iodine C4 Moderate Weak Activating Yes

Dearomatization Reactions Leading to Novel Cyclic and Spirocyclic Systems

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional cyclic or spirocyclic structures, which are of significant interest in medicinal chemistry and materials science. These reactions disrupt the aromatic sextet to form new C-C or C-heteroatom bonds.

For This compound , specific studies detailing its dearomatization reactions are not prominent in the available scientific literature. However, the structural features of the molecule suggest potential pathways for such transformations. The high degree of halogenation and the presence of the methoxy group could, under specific conditions (e.g., using strong reducing agents, transition metal catalysis, or photoredox catalysis), lead to dearomatization.

Potential, though not experimentally reported for this specific substrate, dearomatization strategies could include:

Reductive Dearomatization: Birch-type reductions, while typically applied to electron-rich systems, can sometimes be adapted for halogenated aromatics, potentially leading to cyclohexadiene derivatives.

Oxidative Dearomatization: Reaction with strong hypervalent iodine reagents or electrochemical oxidation could generate cationic intermediates that are trapped by nucleophiles to yield dearomatized products.

Transition-Metal-Catalyzed Dearomatization: Intramolecular or intermolecular reactions catalyzed by metals like palladium, rhodium, or iridium could potentially engage the C-I or C-Br bonds in processes that lead to dearomatized products, although this is highly speculative without experimental evidence.

Without direct research on this compound, discussion of specific dearomatization pathways, resulting cyclic systems, or mechanistic details remains speculative. Further research would be required to explore these potential reaction manifolds.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. For substituted benzenes, these are less common than substitution reactions but can occur under specific, often harsh, conditions such as high temperatures or the presence of strong acids or bases.

As with dearomatization, there is a lack of specific literature detailing rearrangement or isomerization pathways for This compound . The stability of the substituted benzene ring makes such reactions energetically unfavorable under normal conditions.

Hypothetical rearrangement pathways could include:

Halogen Scrambling: At very high temperatures or under photochemical conditions, migration of the halogen atoms (Br, F, I) around the ring could be conceivable, although highly unlikely to be selective.

Smiles Rearrangement: While a classic Smiles rearrangement is not directly applicable, related nucleophilic aromatic rearrangements could potentially be induced if a suitable nucleophilic moiety were introduced to the system, but this would require prior modification of the starting material.

Isomerization via Benzyne (B1209423) Intermediates: Treatment with a very strong base (e.g., NaNH₂ or an organolithium reagent) could induce elimination of HBr or HI (or HF), leading to a highly reactive benzyne intermediate. The subsequent addition of a nucleophile could lead to a mixture of isomers, as the nucleophile can add to either side of the triple bond. The regiochemistry would be influenced by the remaining substituents. For example, elimination of a proton and a halide could lead to different benzyne regioisomers, which would then be trapped to form rearranged products.

These potential pathways are based on general principles of aromatic chemistry. The specific behavior of This compound in such reactions has not been experimentally documented in the reviewed literature. Therefore, any discussion of specific product distributions or reaction mechanisms would be entirely theoretical.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations specifically for 1-bromo-3-fluoro-4-iodo-2-methoxybenzene are not available in the reviewed literature. Such calculations would typically provide insights into the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (ESP) Mapping

No specific Frontier Molecular Orbital (FMO) analysis or Electrostatic Potential (ESP) maps for this compound were found. FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be instrumental in predicting the regions of the molecule susceptible to electrophilic and nucleophilic attack. ESP mapping would visually represent the charge distribution and potential sites for intermolecular interactions.

Atomic Charge Distribution and Electrostatic Interaction Analysis

A quantitative analysis of the atomic charge distribution and electrostatic interactions for this compound has not been published. This analysis would assign partial charges to each atom, offering a more detailed understanding of the molecule's polarity and electrostatic behavior.

Conformational Space Exploration and Energy Minimization

There are no specific studies on the conformational space exploration or energy minimization of this compound. Such a study would investigate the different spatial arrangements of the methoxy (B1213986) group relative to the benzene (B151609) ring and the impact of the bulky halogen substituents on the molecule's preferred three-dimensional structure.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

No literature was found detailing reaction pathway modeling or the characterization of transition states for key chemical transformations involving this compound. This type of computational study is crucial for understanding reaction mechanisms and predicting reaction kinetics and outcomes.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While general methods for predicting spectroscopic parameters exist, specific theoretical predictions and their correlation with experimental data for the NMR chemical shifts (¹H, ¹³C) and vibrational frequencies (IR, Raman) of this compound are not documented in the available literature.

Quantitative Structure-Reactivity Relationships (QSRR) in Polyhalogenated Aromatic Systems

There are no specific Quantitative Structure-Reactivity Relationship (QSRR) studies that include this compound. QSRR models for polyhalogenated aromatic systems would aim to correlate molecular descriptors with reactivity, but data for this particular compound within such a model could not be located.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvation Effects, and Mechanistic Insights

As of the current literature survey, no specific molecular dynamics (MD) simulation studies have been published for the compound This compound . The application of computational chemistry to this particular molecule remains an open area for investigation. However, based on established principles and studies of analogous substituted aromatic compounds, it is possible to delineate how MD simulations could be powerfully applied to understand its molecular behavior. This section will therefore discuss the prospective use of MD simulations to explore the dynamic behavior, solvation effects, and mechanistic details of this compound.

Dynamic Behavior

MD simulations are exceptionally well-suited for exploring the conformational dynamics and intramolecular motions of molecules. For this compound, a key area of dynamic interest is the rotational behavior of the methoxy group relative to the benzene ring.

Conformational Analysis: The orientation of the methoxy group is not fixed and is defined by the C(1)-C(2)-O-C(methyl) dihedral angle. While the steric bulk of the adjacent bromine atom at the C1 position and the fluorine atom at the C3 position likely imposes a significant energy barrier to free rotation, MD simulations could quantify the rotational energy profile. This would reveal the preferred (lowest energy) conformation and the energy barriers between different rotational states. In many substituted anisoles, a planar conformation where the methyl group is in the plane of the benzene ring is often the most stable, but non-planar minima are also possible depending on the substitution pattern.

Vibrational and Torsional Modes: Simulations can provide insight into the vibrational frequencies of the various bonds, particularly the carbon-halogen (C-Br, C-F, C-I) and C-O bonds. These dynamics are crucial for understanding how the molecule might interact with its environment and absorb or dissipate energy. The analysis of torsional modes, especially for the methoxy group, can reveal the flexibility and accessibility of different conformational states at various temperatures.

Illustrative Table of Hypothetical Conformational Data

To illustrate the type of data that could be generated, the following table presents hypothetical results from a simulated conformational analysis of the methoxy group's dihedral angle.

Dihedral Angle (C1-C2-O-CH3)Relative Energy (kJ/mol)Population at 298 K (%)
0° (Planar, syn-periplanar to C1-Br)5.215
90° (Perpendicular)12.5<1
180° (Planar, anti-periplanar to C1-Br)0.084
270° (Perpendicular)13.0<1

This table is illustrative and presents hypothetical data to demonstrate the potential output of an MD simulation. The values are based on general principles of steric hindrance in substituted anisoles.

Solvation Effects

The manner in which this compound interacts with solvent molecules is critical for its reactivity, solubility, and partitioning behavior. MD simulations can provide an atomic-level picture of these interactions.

Solvation Free Energy: Alchemical free energy calculations, a powerful technique often used in conjunction with MD simulations, can compute the solvation free energy (ΔGsolv) of the molecule in various solvents. arxiv.orgnih.gov This value is fundamental for predicting solubility and partition coefficients (e.g., logP). The calculated ΔGsolv would reflect the balance of interactions, including hydrogen bonding (if any), dipole-dipole interactions, and dispersion forces between the solute and solvent.

Solvent Structure: Simulations can reveal the three-dimensional arrangement of solvent molecules around the solute. Radial distribution functions (RDFs) can be calculated between specific atoms of the solute (e.g., the halogens, the methoxy oxygen) and solvent atoms. This would show, for example, whether polar solvents preferentially orient themselves towards the electronegative fluorine and oxygen atoms or if non-polar solvents tend to associate with the hydrophobic benzene ring and the large, polarizable iodine and bromine atoms.

Illustrative Table of Solvation Properties in Different Solvents

The following table provides calculated solvation free energy data for a simpler related molecule, anisole (B1667542) , from the FreeSolv database to illustrate the type of information MD simulations can provide. These values help in understanding how a methoxybenzene derivative interacts with different chemical environments.

SolventExperimental ΔGsolv (kcal/mol) for AnisoleCalculated ΔGsolv (kcal/mol) for Anisole
Water-2.63-2.71
Methanol-4.68-4.55
Acetonitrile-4.54-4.39
Chloroform-5.20-5.05
Carbon Tetrachloride-5.11-5.18

Data sourced from the FreeSolv database. These values are for anisole, not this compound, and serve as an illustration of solvation free energy data obtainable via computational methods. arxiv.org

Mechanistic Insights

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be invaluable for elucidating reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): This compound is a potential substrate for SNAr reactions. The fluorine atom, being the most electronegative, is a likely site for nucleophilic attack, especially given the presence of other deactivating (though ortho-, para-directing) groups. rsc.orgresearchgate.net MD simulations could be used to model the approach of a nucleophile, the formation of the Meisenheimer complex (the intermediate in a stepwise SNAr reaction), and the subsequent departure of the fluoride (B91410) ion. nih.gov By calculating the potential of mean force (PMF) along the reaction coordinate, one could determine the activation energy barriers for substitution at different positions. rsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling: The bromo and iodo substituents are excellent handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The C-I bond is typically more reactive than the C-Br bond in such reactions. MD simulations could be used to study the initial steps of these reactions, such as the oxidative addition of the aryl halide to a metal catalyst (e.g., a palladium complex). The simulations could explore how the steric and electronic environment created by the other substituents influences the accessibility and reactivity of the C-I and C-Br bonds.

Illustrative Table of Hypothetical Reaction Barriers

This table presents hypothetical activation free energies (ΔG‡) for a nucleophilic aromatic substitution reaction on this compound with a generic nucleophile, as might be determined from a QM/MM MD simulation.

Position of Nucleophilic AttackLeaving GroupHypothetical ΔG‡ (kcal/mol)
C3F⁻22.5
C1Br⁻28.0
C4I⁻31.2

This table is purely illustrative. The relative values are chosen based on the general principle that fluoride is a better leaving group in SNAr than bromide or iodide, and its activation is influenced by the surrounding electronic environment.

Applications in Advanced Organic Synthesis and Material Science

Environmental Transformation Mechanisms Academic Chemical Research Focus

Mechanistic Studies of Phototransformation Pathways in Halogenated Aromatics

The phototransformation of halogenated aromatic hydrocarbons is a significant pathway for their degradation in the environment. Research on halogenated polycyclic aromatic hydrocarbons (XPAHs) indicates that photoirradiation plays a crucial role in their breakdown. copernicus.org The primary mechanism suggested involves dehalogenation, where the halogen-carbon bond is cleaved, followed by oxidation of the aromatic ring. copernicus.orgcopernicus.orgresearchgate.net

Several factors influence the rate of phototransformation, including the structure of the parent aromatic compound and the nature of the halogen substituents. Studies have shown that the transformation rates of brominated PAHs are generally faster than their chlorinated counterparts. copernicus.orgresearchgate.net This suggests that for a compound like 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene, the carbon-iodine and carbon-bromine bonds would be more susceptible to cleavage than the carbon-fluorine bond. The process is also accelerated by increased concentrations of reactive oxygen species (ROS) and elevated temperatures. copernicus.orgcopernicus.orgresearchgate.net

The proposed phototransformation pathways for XPAHs generally involve dechlorination, direct ring-opening, or ring-opening induced by oxidation. copernicus.org These photochemical processes are considered a significant elimination pathway for organic substances in the atmosphere. copernicus.org

Table 1: Factors Influencing Phototransformation of Halogenated Aromatics

FactorInfluence on Transformation RateReference
Halogen Type Brominated > Chlorinated copernicus.orgresearchgate.net
Reactive Oxygen Species (ROS) Increased concentrations accelerate transformation copernicus.orgcopernicus.org
Temperature Elevated temperatures accelerate transformation copernicus.orgcopernicus.org
Photoirradiation Enhances the breakdown of molecules copernicus.org

Investigation of Advanced Oxidation Processes (AOPs) for Degradation Mechanism Elucidation

Advanced Oxidation Processes (AOPs) are recognized as effective technologies for the remediation of recalcitrant and highly toxic halogenated aromatic compounds. nih.gov These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can degrade a wide range of organic compounds, including aromatic and halogenated substances. nih.govwikipedia.org

AOPs are particularly useful for understanding the degradation mechanisms of these compounds. The oxidation of aromatic hydrocarbons is highly dependent on the number of aromatic rings and the functional groups attached to the ring. nih.gov For instance, in the Fenton reaction, a type of AOP, hydrogen peroxide reacts with ferrous iron to produce hydroxyl radicals that can oxidize organic compounds. wikipedia.org

The application of AOPs to halogenated organic pollutants is a significant area of research aimed at developing a quantitative mechanistic understanding of their degradation pathways. researchgate.netrsc.org These processes are considered an "environmentally-friendly" technology for the destruction of such pollutants. nih.gov

Identification of Transformation Products and Proposed Reaction Networks from a Chemical Perspective

The degradation of halogenated aromatic compounds through processes like AOPs leads to the formation of various transformation products. The initial attack by reactive oxygen species often occurs at the electron-rich centers of the aromatic ring. nih.gov

Common byproducts formed during the oxidation of aromatic hydrocarbons include phenolic compounds, quinones, alcohols, and aliphatic acids. nih.gov In the case of halogenated aromatics, dehalogenation is a key step, which can occur through hydroxylation, where a halogen substituent is replaced by a hydroxyl group. nih.gov The resulting halocatechols can then undergo ring cleavage. nih.gov

For halogenated PAHs, the proposed transformation pathways involve dehalogenation followed by oxidation, leading to a decrease in the environmental risk of the transformation products. copernicus.org The specific products and reaction networks will depend on the starting compound and the degradation conditions.

Table 2: Common Transformation Products of Aromatic Hydrocarbons via AOPs

Product ClassDescriptionReference
Phenolic Compounds Formed by the addition of a hydroxyl group to the aromatic ring. nih.gov
Quinones Result from the oxidation of phenolic intermediates. nih.gov
Alcohols Can be formed from the breakdown of the aromatic ring. nih.gov
Aliphatic Acids Represent further degradation products of the aromatic structure. nih.gov

Chemiluminescence Studies in the Context of Degradation Mechanistic Insights

Recent studies have revealed that the degradation of haloaromatic pollutants by AOPs can produce intrinsic chemiluminescence (CL). nih.gov This phenomenon has been observed in all hydroxyl radical-generating systems tested with halogenated phenols and other halogenated aromatic compounds. nih.gov

A significant finding is the correlation between the formation of quinoid and semiquinone radical intermediates and the generation of chemiluminescence. nih.gov The intensity of the chemiluminescence has been shown to increase with a higher number of chlorine substitutions in chlorophenolic congeners. nih.gov This suggests that chemiluminescence can be a valuable tool for monitoring the real-time degradation kinetics of halogenated aromatic compounds and for gaining insights into their degradation mechanisms. nih.gov The proposed mechanism for this chemiluminescence involves the hydroxyl radical-dependent formation of quinoid intermediates and electronically excited carbonyl species. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Routes for Polyhalogenated Aromatics

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net Future research should focus on creating more sustainable pathways to polyhalogenated aromatics. This includes exploring the use of less toxic solvents, developing catalytic systems that minimize waste, and utilizing renewable starting materials. rsc.org For example, persulfate-promoted benzannulation reactions in water present a metal-free method for synthesizing polysubstituted benzenes. nih.gov

Exploration of Unconventional Reactivity and Cascade Functionalization Strategies

The unique arrangement of substituents on 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene invites the exploration of novel reactivity. Cascade reactions, where multiple bonds are formed in a single operation, could be designed to rapidly build molecular complexity from this scaffold. Investigating "halogen dance" reactions and other rearrangement processes could also uncover new synthetic transformations.

Integration with Flow Chemistry and Automated Synthesis for Research Scalability and Process Optimization

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. vapourtec.comrsc.org Applying flow chemistry to the synthesis and functionalization of polyhalogenated aromatics could enable the safe handling of hazardous reagents and unstable intermediates. nih.gov Automation, when coupled with flow chemistry, can accelerate the exploration of reaction conditions and the synthesis of compound libraries for screening purposes. vapourtec.comacs.org

Advanced Applications in Interdisciplinary Scientific Fields Beyond Traditional Organic Synthesis

The unique electronic and steric properties of polyhalogenated compounds suggest potential applications beyond their use as synthetic intermediates. Research could explore their use in:

Materials Science: As components of liquid crystals, polymers with specific optical or electronic properties, or as dopants in organic electronics. rsc.org

Medicinal Chemistry: As scaffolds for the development of new therapeutic agents. Polyhalogenated compounds are present in a number of clinically useful drugs. ncert.nic.in

Agrochemicals: As lead structures for new pesticides and herbicides.

Unaddressed Challenges and Opportunities for Deeper Computational and Theoretical Insights into Reactivity and Selectivity

Significant opportunities exist for using computational chemistry to gain a deeper understanding of the reactivity and selectivity of polyhalogenated aromatics. nih.gov Advanced theoretical models could be developed to:

Accurately predict the regioselectivity of metal-halogen exchange and cross-coupling reactions.

Elucidate the mechanisms of unconventional reactions.

Design novel catalysts specifically tailored for the selective functionalization of these complex molecules.

Investigate intramolecular interactions, such as halogen bonding, and their influence on the conformation and reactivity of the molecule. nih.gov

Q & A

Q. What are the recommended synthetic strategies for 1-bromo-3-fluoro-4-iodo-2-methoxybenzene?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of a benzene ring. A multi-step approach is often employed:

Electrophilic substitution : Start with a methoxy-substituted benzene derivative. Methoxy groups act as strong activating groups, directing subsequent halogenation to the ortho/para positions.

Halogenation sequence : Bromine and iodine can be introduced via electrophilic halogenation (e.g., using Br₂/FeBr₃ or I₂/HNO₃). Fluorination may require specialized reagents like Selectfluor or DAST .

Regiocontrol : Use blocking groups (e.g., nitro groups) to direct substituents to specific positions, followed by deprotection .
Key Consideration : Monitor reaction conditions (temperature, solvent polarity) to avoid over-halogenation or displacement of existing substituents.

Q. How can spectroscopic techniques confirm the substitution pattern of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm in ¹H NMR). Adjacent halogens (Br, I) induce deshielding and splitting patterns. For example, coupling between fluorine and neighboring protons generates distinct splitting (e.g., J₃-F ~8–12 Hz) .
  • Mass Spectrometry (GC-MS/HRMS) : Look for characteristic isotopic patterns from bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) and iodine (monoisotopic at 127 amu). The molecular ion cluster confirms the presence of all halogens .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for validating regiochemistry in solid-state structures .

Q. What directing effects govern the reactivity of the benzene ring in this compound?

  • Methodological Answer :
  • Methoxy Group (-OCH₃) : Strongly activates the ring, directing electrophiles to the ortho (C2) and para (C4) positions.
  • Halogens (Br, I, F) : Bromine and iodine are weakly deactivating (ortho/para directors), while fluorine is electron-withdrawing but still ortho/para-directing due to resonance effects.
  • Competition : In multi-halogenated systems, steric hindrance and electronic effects dictate reactivity. For example, iodine’s bulkiness may block certain positions in subsequent reactions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of polyhalogenated analogs?

  • Methodological Answer :
  • Stepwise Protection/Deprotection : Use temporary protecting groups (e.g., trimethylsilyl) to shield reactive sites during halogenation. For example, protect the methoxy group to prevent undesired iodination at C2 .
  • Metal-Mediated Coupling : Leverage cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce halogens in a controlled manner. Palladium catalysts enable selective substitution at pre-functionalized positions .
  • Computational Modeling : Employ DFT calculations to predict activation energies for different substitution pathways, optimizing reaction conditions (e.g., solvent, catalyst) .

Q. What are the stability concerns for this compound under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Halogenated aromatics degrade at high temperatures. Differential Scanning Calorimetry (DSC) can identify decomposition points. Iodine substituents may reduce thermal stability compared to bromine/fluorine analogs .
  • Light Sensitivity : UV-Vis studies show that iodine and bromine increase photoreactivity. Store samples in amber vials under inert gas (N₂/Ar) to prevent photodecomposition .
  • Hydrolytic Stability : Fluorine’s electronegativity stabilizes against nucleophilic attack, but bromine/iodine may undergo slow hydrolysis in polar protic solvents (e.g., H₂O/MeOH). Monitor via LC-MS over time .

Q. How does this compound perform in cross-coupling reactions for building complex architectures?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : The bromine substituent undergoes efficient coupling with amines using Pd(OAc)₂/Xantphos catalysts. Fluorine and iodine remain inert under these conditions .
  • Ullmann Coupling : Copper-mediated coupling of the iodine substituent with aryl boronic acids enables biaryl formation. Optimize ligand choice (e.g., 1,10-phenanthroline) to enhance yields .
  • Challenges : The methoxy group may coordinate with catalysts, requiring protective strategies (e.g., silylation) to prevent side reactions .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Assessment : Use HPLC with a photodiode array detector to identify impurities (e.g., residual solvents or dehalogenated byproducts) that skew melting points .
  • Interlaboratory Comparisons : Cross-validate NMR chemical shifts and coupling constants with databases like PubChem or Reaxys. For example, fluorine’s anisotropic effects can cause δ-value variations across solvents (CDCl₃ vs. DMSO-d₆) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex spectra .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Halogenated aromatics are potential irritants .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile halogen byproducts (e.g., HBr, HI) .
  • Waste Disposal : Quench residual halogens with Na₂S₂O₃ before disposal. Collect halogenated waste in designated containers for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.